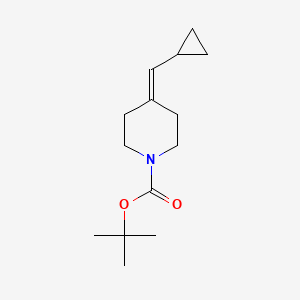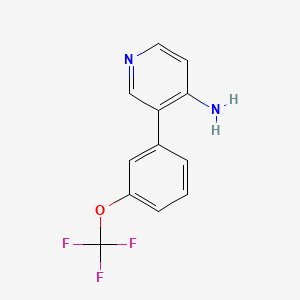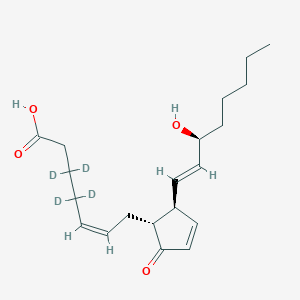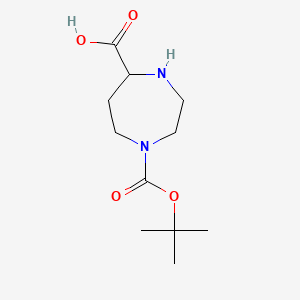
13(S)-HODE cholesteryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13(S)-HODE cholesteryl ester is a type of cholesteryl ester, a dietary lipid, which is an ester of cholesterol . The ester bond is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . It was originally extracted from atherosclerotic lesions . It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation .
Synthesis Analysis
Cholesteryl esters are formed by replacing at least one –OH (hydroxyl) group with an –O–alkyl (alkoxy) group . They are hydrolyzed by pancreatic enzymes, cholesterol esterase, to produce cholesterol and free fatty acids . To cope with excess cholesterol, hepatic enzymes ACAT1 and ACAT2 produce cholesteryl esters (CEs), which are destined for storage in lipid droplets or for secretion as apolipoproteins .Molecular Structure Analysis
Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .Chemical Reactions Analysis
The profile of cholesteryl esters (CEs) is increasingly used in metabolic disease monitoring due to the roles of CE in regulating the cholesterol level . While electrospray ionization-tandem mass spectrometry is routinely applied for the identification and quantitation of CE, it has a limitation of not being able to provide the location of carbon-carbon double bond (C═C) within unsaturated fatty acyls .Physical And Chemical Properties Analysis
Cholesteryl esters, the intracellular storage form and intravascular transport form of cholesterol, can exist in crystal, liquid crystal and liquid states . The physical state of cholesteryl esters at physiologic temperatures may be a determinant of their pathogenicity .Applications De Recherche Scientifique
Cardiovascular Disease Research
13(S)-HODE cholesteryl ester: plays a significant role in cardiovascular disease research due to its involvement in lipid metabolism and atherosclerosis. Studies have shown that cholesteryl ester transfer protein (CETP) inhibitors, which may interact with compounds like 13(S)-HODE cholesteryl ester, can significantly reduce cardiovascular disease-related mortality and the risk of myocardial infarction . These findings suggest that 13(S)-HODE cholesteryl ester could be a target for novel CETP inhibitors, potentially leading to new treatments for atherosclerotic cardiovascular disease (ASCVD) .
Lipidomics and Metabolic Profiling
In lipidomics, 13(S)-HODE cholesteryl ester is used as a biomarker to study metabolic changes in various diseases. Its levels in biological samples can indicate alterations in lipid metabolism, which is crucial for understanding the pathophysiology of metabolic disorders. The compound’s role in regulating LDL-C and HDL-C through the bidirectional transfer of lipids makes it a valuable molecule for profiling lipid changes in metabolic studies .
Drug Development and Screening
The structure and function of 13(S)-HODE cholesteryl ester make it a promising candidate for drug development, particularly in the context of cardiovascular diseases. Virtual screening techniques have identified novel and highly potent CETP inhibitors, and 13(S)-HODE cholesteryl ester’s interaction with these inhibitors can be studied using molecular docking and dynamics simulations. This application is pivotal in discovering new drugs that can modulate lipid levels and reduce the risk of ASCVD .
Atherosclerosis Mechanism Elucidation
Understanding the mechanism of atherosclerosis is crucial for developing effective therapies. 13(S)-HODE cholesteryl ester is involved in the transfer of cholesteryl esters among lipoproteins, a process that correlates with the risk factors for ASCVD. Research on this compound can shed light on the molecular events that lead to the development and progression of atherosclerosis, providing insights into potential intervention points .
Inflammatory Response Modulation
The oxidation products of 13(S)-HODE cholesteryl ester are known to modulate the inflammatory response, which is a key component in the development of chronic diseases. By studying the role of 13(S)-HODE cholesteryl ester in inflammation, researchers can explore new therapeutic strategies for conditions where inflammation plays a central role, such as in certain autoimmune diseases .
Mécanisme D'action
- Cholesteryl Ester Transfer Protein (CETP) : 13(S)-HODE cholesteryl ester interacts with CETP. CETP is a member of the lipid-transfer protein family and plays a crucial role in reverse cholesterol transport (RCT). It mediates the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100)-containing lipoproteins in plasma .
- CETP activity affects plasma lipoprotein-cholesterol concentrations, which correlate with risk factors for atherosclerotic cardiovascular disease (ASCVD) .
- Genetic deficiency in CETP leads to low plasma levels of low-density lipoprotein cholesterol (LDL-C) and elevated high-density lipoprotein cholesterol (HDL-C), associated with a lower ASCVD risk .
- However, very high HDL-C levels can correlate with increased ASCVD mortality .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Orientations Futures
There is a trend towards small reductions in nonfatal MI and cardiovascular death, though the clinical importance of such reductions is likely modest . Significant attenuation of atherosclerosis and lesion necrosis in LDLR−/−CEHTg mice confirms the hypothesis that increasing intracellular CE mobilization is anti-atherogenic and identifies CEH as a potential target for pharmacological intervention .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-XFIJILBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


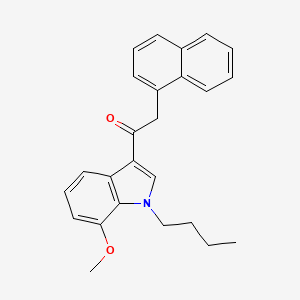

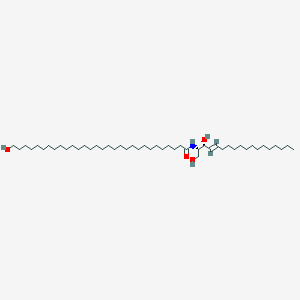
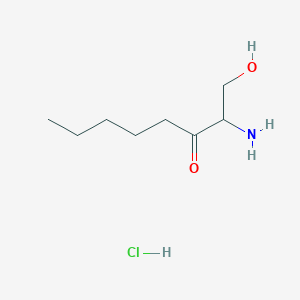
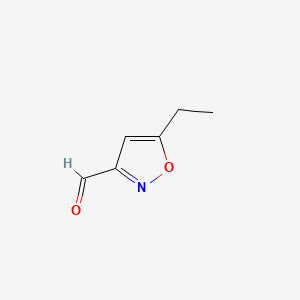
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)
